2-(Difluoromethyl)-3,5-dimethylpyridine
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Overview
Description
2-(Difluoromethyl)-3,5-dimethylpyridine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-3,5-dimethylpyridine typically involves the introduction of a difluoromethyl group to a pyridine ring. One common method is the difluoromethylation of 3,5-dimethylpyridine using difluoromethylating reagents. This process often requires the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-3,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(Difluoromethyl)-3,5-dimethylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3,5-dimethylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in the modulation of biological processes and the exertion of specific effects .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-3,5-dimethylpyridine
- 2-(Chloromethyl)-3,5-dimethylpyridine
- 2-(Bromomethyl)-3,5-dimethylpyridine
Comparison: 2-(Difluoromethyl)-3,5-dimethylpyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl derivative may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9F2N |
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Molecular Weight |
157.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C8H9F2N/c1-5-3-6(2)7(8(9)10)11-4-5/h3-4,8H,1-2H3 |
InChI Key |
JTEAHQPDWMWCCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(F)F)C |
Origin of Product |
United States |
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